Tryptamine
Overview
Description
Ronidazole is a nitroimidazole compound primarily used as an antiprotozoal agent in veterinary medicine. It is effective against a variety of protozoal infections, including histomoniasis, swine dysentery, Trichomonas gallinae, hexamitosis, Giardia, and Cochlosoma in birds and pigeons .
Mechanism of Action
Target of Action
Tryptamine is an indolamine metabolite of the essential amino acid, tryptophan . It primarily targets the trace amine-associated receptors expressed in the mammalian brain . These receptors play a crucial role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to this compound, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Mode of Action
This compound interacts with its targets by binding to the receptors. Upon this compound binding, the activated 5-HT4 receptor undergoes a conformational change which allows its Gs alpha subunit to exchange GDP for GTP . This interaction results in changes in the activity of the dopaminergic, serotonergic, and glutamatergic systems .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the primary pathways is the This compound pathway , which proceeds in the sequence: tryptophan, this compound, N-hydroxythis compound, indole-3-acetaldoxime, indole-3-acetaldehyde, indole-3-acetic acid . This pathway leads to the bioactive auxin, indole-3-acetic acid . Other pathways include the serotonin pathway and the kynurenine pathway .
Pharmacokinetics
It is known that this compound is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
The activation of trace amine-associated receptors by this compound regulates the activity of dopaminergic, serotonergic, and glutamatergic systems . This regulation can lead to profound changes in sensory perception, mood, and thought in humans . In the gut, the activation of 5-HT4 receptors by this compound regulates gastrointestinal motility .
Action Environment
The effects of this compound administration are determined by their structures, as each compound has a different spectrum of receptor affinities and related psychoactive phenomena . The dose of this compound derivatives and duration of their effects commonly differ among compounds and depend on their potency and route of administration . Environmental factors such as diet, gut microbiota, and overall health status can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Tryptamine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from tryptophan by the enzyme tryptophan decarboxylase (TDC) in the cytoplasm . The structure of this compound is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethylthis compound (DMT), psilocybin, psilocin, and others . This compound has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic, and glutamatergic systems .
Cellular Effects
This compound significantly impacts host gut homeostasis through its production by the gut microbiota . It promotes intestinal motility by activating serotonin receptors in the gut . This compound also exerts a significantly stronger cytotoxic effect on prostate cancer cell lines compared to that on a normal prostate epithelial cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with receptors. It activates trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to this compound, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the neuromodulatory effects of this compound psychedelics in key brain regions involved in mental imagery, theory of mind, and affective regulation have been observed .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, it was found that oral gavage of low (0.2 mg/kg) or high (2 mg/kg) dosages of this compound had different impacts on the gut microbiome .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major tryptophan metabolism pathway is the kynurenine pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . Tryptophan decarboxylase (TDO), indoleamine-2,3-dioxygenase 1 (IDO1), and IDO2 are the crucial rate-limiting enzymes in the kynurenine pathway .
Transport and Distribution
Studies have shown that the uptake of this compound into slices of rat hypothalamus, fronto-parietal cortex, and caudate nucleus has been investigated .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is synthesized from tryptophan by the enzyme tryptophan decarboxylase
Preparation Methods
Synthetic Routes and Reaction Conditions
Ronidazole can be synthesized through a multistep process involving the formation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with methyl chloroformate to form the carbamate derivative . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of ronidazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ronidazole undergoes various chemical reactions, including:
Substitution: Ronidazole can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O₂) and nitrogen oxides (NOₓ).
Reduction: Reducing agents such as ferredoxin or nitroreductase enzymes under anaerobic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4H-imidazol-4-ol and N,N’-diformylformamidine.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ronidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Ronidazole belongs to the nitroimidazole class of compounds, which includes metronidazole, tinidazole, and ornidazole . Compared to these compounds, ronidazole has a broader spectrum of activity against protozoal infections and is more effective in certain veterinary applications . Similar compounds include:
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYDQYYACXCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Record name | tryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |
Record name | Tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075340 | |
Record name | Tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-54-1 | |
Record name | Tryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(indol-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 119 °C | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tryptamine impact the gut microbiota?
A1: this compound, produced by certain gut bacteria like Ruminococcus gnavus, can influence the composition and function of the gut microbiota. Research suggests this compound exposure reduces carbohydrate consumption and alters short-chain fatty acid (SCFA) and branched-chain fatty acid (BCFA) production in gut microbial communities. It can also inhibit the growth of specific gut bacteria, such as those belonging to the genera Bacteroides and Faecalibacterium, while leaving others unaffected [].
Q2: Does this compound production by gut bacteria offer them any benefits?
A2: While this compound production increases with higher tryptophan concentrations, studies haven't confirmed if it provides acid stress tolerance to the bacteria, unlike other amino acid-dependent acid tolerance systems [].
Q3: Can this compound affect insulin sensitivity?
A3: Studies have shown that this compound can impair glucose tolerance and insulin sensitivity. This effect appears to be mediated through the trace amine-associated receptor 1 (TAAR1)-extracellular signal-regulated kinase (ERK) signaling pathway [].
Q4: How does this compound interact with serotonin receptors?
A4: this compound exhibits agonistic activity at 5-HT receptors, but with lower potency than serotonin (5-hydroxythis compound) [, , , ]. Different 5-HT receptor subtypes show varied sensitivity to this compound and its derivatives. For instance, this compound displays selectivity for the RH subtype of the 5-HT receptor over the RL subtype in guinea pig hippocampal membranes []. Additionally, it acts as an agonist at the 5-HT2B receptor subtype in rat stomach fundus [], but not at the endothelial 5-HT receptor subtype involved in endothelium-dependent relaxation of blood vessels [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H12N2, and its molecular weight is 160.22 g/mol.
Q6: How do structural modifications of this compound affect its activity at serotonin receptors?
A6: Modifications to the this compound structure, especially at the indole ring and the ethylamine side chain, influence its interaction with serotonin receptors:
- 5-Methoxy substitution: This modification on the indole ring significantly increases potency at 5-HT receptors, exemplified by 5-methoxy-N,N-dimethylthis compound (5-MeO-DMT) showing stronger behavioral effects compared to this compound, N,N-dimethylthis compound (DMT), and bufotenine [].
- N,N-diisopropyl substitution: This alteration on the ethylamine side chain also increases potency at 5-HT receptors, as seen with 5-MeO-DIPT exhibiting greater hallucinogenic activity than unsubstituted this compound [, ].
- 4- and 7-position substitutions: Modifications at these positions on the indole ring of this compound derivatives can significantly impact their interaction with the serotonin transporter (SERT). Specifically, substitutions at these positions can lead to up to 40-fold potency differences in inhibiting serotonin transport by human and Drosophila melanogaster SERT [].
Q7: What are the primary metabolic pathways of this compound in humans?
A7: this compound is primarily metabolized via oxidative deamination by monoamine oxidase (MAO) enzymes [, , ]. This process leads to the formation of indole-3-acetic acid (IAA) [].
Q8: How does the metabolism of 5-methoxy-N,N-diisopropylthis compound (5-MeO-DIPT) occur in humans?
A8: In humans, 5-MeO-DIPT undergoes three primary metabolic pathways:
- 6-hydroxylation: This pathway leads to the production of 6-hydroxy-5-methoxy-N,N-diisopropylthis compound (6-OH-5-MeO-DIPT) [].
Q9: Are there specific metabolites that serve as reliable markers for 4-hydroxy-N,N-methylpropylthis compound (4-OH-MPT) intake?
A9: Research suggests 4-OH-MPT-N-oxide and 4-hydroxy-N,N-propylthis compound (4-OH-PT) as potential biomarkers for 4-OH-MPT consumption. Additionally, 4-OH-MPT-glucuronide may serve as a marker when hydrolysis is not performed during analysis [].
Q10: How is 4-acetoxy-N,N-diisopropylthis compound (4-AcO-DiPT) metabolized in human hepatocytes?
A10: In human hepatocytes, 4-AcO-DiPT undergoes ester hydrolysis to form 4-OH-DiPT, which is then further metabolized through glucuronidation, sulfation, N-oxidation, and N-dealkylation [].
Q11: Is this compound toxic?
A11: this compound's toxicity is influenced by various factors, including dosage and individual sensitivity. Adrenalectomized rats, lacking glucocorticoids, displayed higher sensitivity to this compound's toxic effects compared to intact rats [].
Q12: What analytical techniques are commonly employed to study this compound and its metabolites?
A12: Several analytical techniques are valuable for identifying and quantifying this compound and its derivatives:
- Gas chromatography-mass spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound and its metabolites in various matrices, including urine and biological samples [, , ].
- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with various detectors, enables the separation and quantification of this compound and its derivatives [, , ].
- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): These sensitive and selective techniques provide detailed structural information and quantification of this compound and its metabolites in complex biological samples [, , ].
- Molecularly imprinted polymers (MIPs) coupled with HPLC and fluorescence detection: MIPs offer selective extraction of this compound from complex matrices like cerebrospinal fluid, facilitating sensitive detection and quantification [].
Q13: Does this compound exert any immunomodulatory effects?
A13: Emerging research suggests that this compound might possess immunomodulatory properties. Studies indicate that this compound treatment can ameliorate experimental autoimmune encephalomyelitis (EAE) in mice, potentially by promoting a shift from pro-inflammatory Th17 cells to anti-inflammatory T regulatory cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.